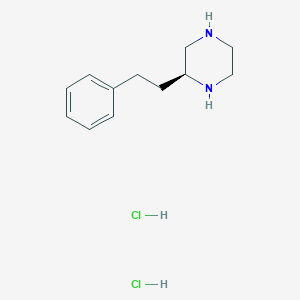

(S)-2-Phenethylpiperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-2-Phenethylpiperazine dihydrochloride” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Phenethyl” part refers to a phenethyl group attached to the piperazine ring. The “dihydrochloride” indicates that the compound forms a salt with two molecules of hydrochloric acid . This can improve the water solubility of the compound, which can be desirable for substances used in medications .

Applications De Recherche Scientifique

Stem Cell Research and Maintenance

(S)-2-Phenethylpiperazine dihydrochloride: (Y-27632) is widely used in stem cell research. Here’s how it contributes:

- Brain Organoid Differentiation : Brain organoids, which mimic brain tissue, benefit from Y-27632. It promotes the differentiation of neural progenitor cells into specific brain regions, aiding in the study of neurodevelopment and disease modeling .

Induced Progenitor-Like Cell Reprogramming

Researchers have reprogrammed breast cancer cells into induced progenitor-like cells (iPLs) using Y-27632. At a concentration of 2 μM, Y-27632 facilitates this transformation, potentially opening avenues for cancer therapy and regenerative medicine .

Embryonic Stem Cell Survival and Differentiation

Y-27632 enables human embryonic stem cells (hESCs) to survive and differentiate into cortical and basal telencephalic progenitors. This finding has implications for neural tissue engineering and regenerative medicine .

Rho Kinase Inhibition in Cellular Processes

Y-27632 specifically inhibits Rho-associated, coiled-coil containing protein kinases (ROCK1 and ROCK2). By competing with ATP for binding to the catalytic site, it disrupts Rho kinase signaling pathways. These pathways play critical roles in cell migration, cytoskeletal dynamics, and tissue contractility .

Smooth Muscle Relaxation and Cardiovascular Research

Y-27632’s ROCK inhibition leads to smooth muscle relaxation. Researchers explore its potential in treating cardiovascular diseases, including hypertension and vasospasms. By modulating ROCK activity, Y-27632 affects blood vessel tone and contractility .

Wound Healing and Tissue Regeneration

ROCK inhibitors like Y-27632 enhance wound healing by promoting cell migration and tissue regeneration. In vitro and in vivo studies demonstrate its positive effects on wound closure and tissue repair .

Safety and Hazards

While the specific safety and hazards of “(S)-2-Phenethylpiperazine dihydrochloride” are not detailed in the available resources, general safety measures for handling dihydrochloride compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

(2S)-2-(2-phenylethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCMVWAICYVFJG-LTCKWSDVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CCC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Phenethylpiperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790806.png)

![N-Tert-butyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2790810.png)

![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)